molecular formula C₂₁H₂₇ClFN₃O₅ B017531 Moxifloxacin hydrochloride monohydrate CAS No. 192927-63-2

Moxifloxacin hydrochloride monohydrate

Cat. No. B017531
CAS RN: 192927-63-2
M. Wt: 455.9 g/mol
InChI Key: SKZIMSDWAIZNDD-WJMOHVQJSA-N
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Description

Moxifloxacin hydrochloride monohydrate is a synthetic fluoroquinolone antibiotic agent . It is used to treat a variety of bacterial infections and works by stopping the growth of bacteria . This medication belongs to a class of drugs called quinolone antibiotics .


Synthesis Analysis

The synthesis of Moxifloxacin hydrochloride monohydrate involves complexation with metal ions including Ca(II), Mg(II), Zn(II), and Fe(III). The structures of the complexes were elucidated based on elemental analyses, electronic, IR, Raman, and 1H NMR spectra .


Molecular Structure Analysis

The molecular formula of Moxifloxacin hydrochloride monohydrate is C21H27ClFN3O5 . Its average mass is 455.908 Da and its monoisotopic mass is 455.162323 Da .


Chemical Reactions Analysis

Moxifloxacin hydrochloride monohydrate may exhibit polymorphism . It is also noted that it has non-electrolyte nature .


Physical And Chemical Properties Analysis

Moxifloxacin hydrochloride monohydrate is a light yellow or yellow powder or crystals . It is sparingly soluble in water, slightly soluble in ethanol, and practically insoluble in acetone .

Scientific Research Applications

Antibacterial Agent

Moxifloxacin hydrochloride monohydrate is a broad-spectrum fluoroquinolone antibacterial agent . It is used in the treatment of various infections, including:

Pharmaceutical Research

Moxifloxacin hydrochloride monohydrate is used in pharmaceutical research for the development of new drugs and formulations . It is often used in combination with other compounds to create new formulations.

Analytical Chemistry

In analytical chemistry, moxifloxacin hydrochloride monohydrate is used in the development of methods for its determination in pharmaceuticals and human plasma . For example, a probe based on the complex of 1,2 dihydro-2-oxoquinoloine-4-carboxylic acid (DOCA) as a ligand with Europium (III) ion was developed for the quantitation of Moxifloxacin HCl in pharmaceuticals and human plasma using a luminescence method .

Spectrophotometry

Moxifloxacin hydrochloride monohydrate is used in spectrophotometry, a method used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through sample solution . It is used in the development of ecofriendly spectrophotometric methods for the simultaneous determination of moxifloxacin HCl and other compounds in formulations .

High-Performance Liquid Chromatography (HPLC)

Moxifloxacin hydrochloride monohydrate is used in high-performance liquid chromatography (HPLC), a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture . It is used in the development of HPLC methods for the simultaneous determination of moxifloxacin HCl and other compounds in formulations .

Luminescence Method

Moxifloxacin hydrochloride monohydrate is used in the development of luminescence methods for its sensitive determination in pharmaceuticals or human plasma . The determination of Moxifloxacin HCl is based on static quenching of the luminescence of the probe upon coordination of Moxifloxacin HCl .

Mechanism of Action

Target of Action

Moxifloxacin hydrochloride monohydrate, a synthetic fluoroquinolone antibiotic agent , primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA .

Mode of Action

Moxifloxacin’s mode of action involves blocking bacterial DNA replication by binding to DNA gyrase and topoisomerase IV . This binding inhibits the untwisting process required to replicate one DNA double helix into two . Notably, moxifloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, moxifloxacin disrupts the bacterial DNA replication process . This disruption prevents the bacteria from synthesizing essential proteins, leading to inhibition of cell division and growth, thereby resulting in bacterial cell death .

Pharmacokinetics

Moxifloxacin is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues . It is metabolized via glucuronide and sulfate conjugation . About 20% of the drug is excreted unchanged in urine and 25% in feces .

Result of Action

The bactericidal action of moxifloxacin results in the death of bacterial cells . This makes it effective in treating various bacterial infections, including sinus and lung infections such as sinusitis, pneumonia, and secondary infections in chronic bronchitis .

Safety and Hazards

Moxifloxacin hydrochloride monohydrate may cause severe side effects like irritated or torn tendons, nerve problems in the arms, hands, legs, or feet, and nervous system problems . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Moxifloxacin hydrochloride monohydrate is used for the treatment of bacterial infections . It is also being researched for its potential use in the treatment of respiratory diseases such as sinus catarrh, acute episodes of acute cough, influenza, dermatology diseases, and tuberculosis .

properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZIMSDWAIZNDD-WJMOHVQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049063
Record name Moxifloxacin hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxifloxacin hydrochloride monohydrate

CAS RN

192927-63-2
Record name Moxifloxacin hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxifloxacin hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxifloxacin Hydrochloride Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXIFLOXACIN HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8956S8609
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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